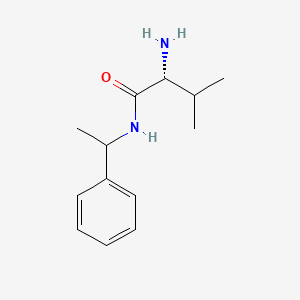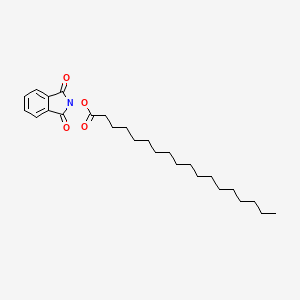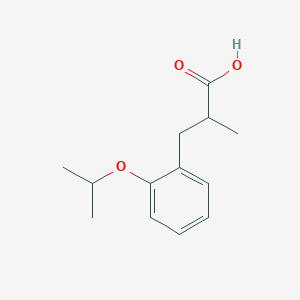
3-((Difluoromethyl)thio)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Difluoromethyl)sulfanyl]propan-1-amine is an organic compound characterized by the presence of a difluoromethyl group attached to a sulfanyl group, which is further connected to a propan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(difluoromethyl)sulfanyl]propan-1-amine typically involves the introduction of a difluoromethyl group to a sulfanyl group, followed by the attachment to a propan-1-amine structure. One common method involves the reaction of 3-mercaptopropan-1-amine with a difluoromethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of 3-[(difluoromethyl)sulfanyl]propan-1-amine may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(Difluoromethyl)sulfanyl]propan-1-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amine group can be reduced to form corresponding amines or amides.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or amides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(Difluoromethyl)sulfanyl]propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-[(difluoromethyl)sulfanyl]propan-1-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfanyl group can form covalent bonds with target proteins, potentially inhibiting their function. The amine group can interact with various receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3-[(Difluoromethyl)sulfonyl]propan-1-amine: Similar structure but with a sulfonyl group instead of a sulfanyl group.
3-[(Trifluoromethyl)sulfanyl]propan-1-amine: Contains a trifluoromethyl group instead of a difluoromethyl group.
3-[(Methyl)sulfanyl]propan-1-amine: Contains a methyl group instead of a difluoromethyl group.
Uniqueness
3-[(Difluoromethyl)sulfanyl]propan-1-amine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and potential for forming strong covalent bonds with target molecules. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C4H9F2NS |
|---|---|
Molecular Weight |
141.19 g/mol |
IUPAC Name |
3-(difluoromethylsulfanyl)propan-1-amine |
InChI |
InChI=1S/C4H9F2NS/c5-4(6)8-3-1-2-7/h4H,1-3,7H2 |
InChI Key |
JIPXYUVOGCGAFJ-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)CSC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


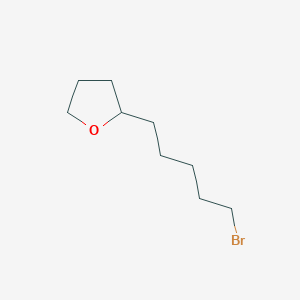


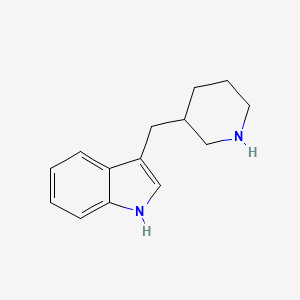
![methyl 3-[(4-formyl-1H-imidazol-1-yl)methyl]benzoate](/img/structure/B13527084.png)




![N-[[4-(4-chlorophenyl)phenyl]methyl]-1-propan-2-ylpiperidin-4-amine](/img/structure/B13527104.png)
